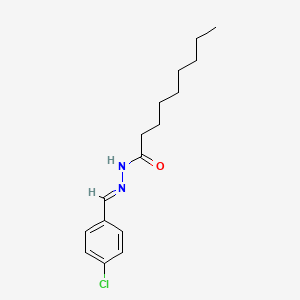

N'-(4-chlorobenzylidene)nonanohydrazide

Description

General Context of Hydrazone Derivatives in Academic Research

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group and are typically synthesized through the condensation reaction of hydrazides with aldehydes or ketones. mdpi.comresearchgate.net This straightforward synthesis has contributed to the extensive exploration of a vast library of hydrazone derivatives in academic research. mdpi.commdpi.com These compounds are recognized for their diverse chemical properties and, most notably, their wide-ranging biological activities. nih.gov

The hydrazone scaffold serves as a versatile building block in the synthesis of various heterocyclic compounds. mdpi.com Moreover, the presence of both hydrogen bond donor and acceptor sites, along with the potential for keto-enol tautomerism, allows for complex interactions with biological targets. mdpi.com Research has demonstrated that hydrazone derivatives exhibit a broad spectrum of pharmacological effects, solidifying their importance in medicinal chemistry. researchgate.netnih.gov

Table 1: Reported Biological Activities of Hydrazone Derivatives

| Biological Activity | References |

|---|---|

| Antimicrobial | mdpi.comnih.gov |

| Anticonvulsant | researchgate.net |

| Anti-inflammatory | nih.gov |

| Analgesic | nih.gov |

| Anticancer | mdpi.com |

| Antitubercular | researchgate.net |

Significance of the Hydrazide Scaffold in Chemical and Biological Investigations

The hydrazide moiety (-CONHNH2) is a crucial component in the synthesis of hydrazones and is itself a key structural motif in a number of established therapeutic agents. mdpi.com For instance, isoniazid, a primary drug for the treatment of tuberculosis, is a hydrazide derivative. mdpi.comepstem.net The reactivity of the hydrazide group allows for its use as a synthon in the creation of more complex molecules, including various five- and six-membered heterocyclic rings. mdpi.com

The ability of the hydrazide scaffold to act as a bidentate ligand also makes it significant in coordination chemistry, forming stable complexes with various metal ions. mdpi.com This property has been exploited to develop metal-based drugs with enhanced biological activities. epstem.net The versatility of the hydrazide scaffold in both organic synthesis and as a pharmacophore underscores its continued importance in chemical and biological investigations. hygeiajournal.commdpi.com

Current Research Landscape and Knowledge Gaps Pertaining to N'-(4-chlorobenzylidene)nonanohydrazide

A comprehensive review of the current scientific literature reveals a significant knowledge gap specifically concerning this compound. While extensive research exists on hydrazone derivatives with various substitutions, this particular compound appears to be largely uncharacterized. There is a notable absence of published studies detailing its synthesis, spectroscopic characterization, crystal structure, or biological activity.

The existing research on analogous structures provides a framework for potential investigations. For example, the crystal structure of (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide has been reported, revealing a non-planar molecule with an E conformation about the C=N bond. nih.gov This suggests that this compound may adopt a similar conformation. Studies on other N'-benzylidenehydrazide derivatives have explored their antimicrobial and other biological activities, indicating potential avenues for screening this compound. researchgate.net

The primary knowledge gap, therefore, is the complete lack of empirical data for this compound. Future research should focus on its fundamental chemical characterization and a systematic evaluation of its biological properties. Such studies would not only fill the current void in the literature but also contribute to a more comprehensive understanding of the structure-activity relationships within the broader class of hydrazone derivatives.

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]nonanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-2-3-4-5-6-7-8-16(20)19-18-13-14-9-11-15(17)12-10-14/h9-13H,2-8H2,1H3,(H,19,20)/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSNEDFIYMJULD-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Chlorobenzylidene Nonanohydrazide

Direct Condensation Approaches from Precursor Molecules

The most common and direct method for synthesizing N'-(4-chlorobenzylidene)nonanohydrazide involves the condensation reaction between nonanohydrazide (B1346340) and 4-chlorobenzaldehyde (B46862). This reaction is a classic example of nucleophilic addition-elimination at the carbonyl group of the aldehyde, resulting in the formation of a Schiff base derivative known as a hydrazone.

The initial step in this synthetic sequence is the preparation of the nonanohydrazide precursor. This is typically achieved by reacting nonanoic acid or its ester derivative (e.g., methyl nonanoate) with hydrazine (B178648) hydrate. osti.gov The reaction involves the nucleophilic acyl substitution of the ester or the acid with hydrazine.

Reaction Parameters and Conditions

The successful synthesis of this compound via direct condensation is highly dependent on several key reaction parameters, including the choice of solvent, reaction temperature, and the use of catalysts. nih.gov

Solvents: A variety of protic and aprotic polar solvents can be employed for this reaction. Ethanol (B145695) and methanol (B129727) are frequently used due to their ability to dissolve both the hydrazide and the aldehyde, and they also facilitate the proton transfer steps in the reaction mechanism. nih.gov Other solvents such as dioxane and dichloromethane (B109758) have also been reported for the synthesis of similar hydrazone compounds. nih.gov The choice of solvent can influence the reaction rate and the ease of product isolation.

Temperature: The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent. nih.govnih.gov Heating the reaction mixture often accelerates the rate of condensation and helps to drive the reaction to completion. libretexts.org However, in some cases, the reaction can proceed efficiently at room temperature over a longer period.

Catalysts: The condensation reaction is often catalyzed by the addition of a small amount of acid. nih.gov Glacial acetic acid is a commonly used catalyst that protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazide. nih.gov In some instances, basic catalysts like potassium carbonate (K2CO3) may also be utilized, particularly when starting with a hydrochloride salt of the hydrazide. numberanalytics.com

A summary of typical reaction parameters is provided in the table below.

| Parameter | Common Conditions | Rationale |

| Solvent | Ethanol, Methanol, Dioxane | Good solubility for reactants, facilitates proton transfer. |

| Temperature | Room Temperature to Reflux | Increases reaction rate. |

| Catalyst | Glacial Acetic Acid | Protonates the aldehyde carbonyl, increasing its reactivity. |

Influence of Reactant Stoichiometry and Purity

The stoichiometry of the reactants plays a crucial role in achieving a high yield of the desired product. An equimolar ratio (1:1) of nonanohydrazide and 4-chlorobenzaldehyde is typically used to ensure that both reactants are consumed efficiently. nih.gov Using a significant excess of one reactant can complicate the purification process and may not necessarily lead to a higher yield.

Alternative Synthetic Pathways and Derivatization Strategies

While direct condensation is the most straightforward approach, alternative synthetic methods can also be employed for the preparation of this compound and its derivatives.

Mechanochemical Synthesis: This environmentally friendly technique involves the grinding of solid reactants together, often with a small amount of liquid to facilitate the reaction. nih.gov This method can lead to shorter reaction times and reduced solvent waste compared to traditional solution-phase synthesis. The condensation of a hydrazide with an aldehyde can be effectively carried out using this solvent-free or minimal-solvent approach. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of many organic reactions, including hydrazone formation. This method often leads to higher yields in shorter reaction times compared to conventional heating.

Continuous Flow Synthesis: For larger-scale production, continuous flow systems offer several advantages, including improved heat and mass transfer, better reaction control, and enhanced safety. osti.gov A continuous flow process for the synthesis of hydrazides has been developed, which could be adapted for the subsequent condensation with 4-chlorobenzaldehyde to produce this compound in a more efficient and scalable manner. osti.gov

Derivatization of this compound can be achieved by modifying either the nonanoyl or the 4-chlorobenzylidene moiety. For instance, using different substituted benzaldehydes in the condensation reaction would lead to a library of related hydrazone compounds.

Optimization of Reaction Yields and Purity Profiles

Optimizing the yield and purity of this compound involves a systematic investigation of the reaction conditions.

Screening of Catalysts and Solvents: A screening process can be undertaken to identify the optimal catalyst and solvent combination for the reaction. numberanalytics.com This involves running the reaction with different acids or bases as catalysts and in various solvents to determine which conditions provide the highest yield and purity of the desired product.

Control of pH: The pH of the reaction mixture can significantly influence the rate of hydrazone formation. numberanalytics.com A slightly acidic pH is generally optimal, as it is sufficient to catalyze the reaction without causing significant degradation of the reactants or the product.

Purification Techniques: The purity of the final compound is critical for its characterization and any subsequent applications. The most common method for purifying this compound is recrystallization from a suitable solvent, such as ethanol or methanol. numberanalytics.com This process removes unreacted starting materials and any byproducts, resulting in a crystalline solid with a high degree of purity. The purity of the compound can be assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination.

The following table summarizes strategies for optimizing the synthesis of this compound.

| Optimization Strategy | Parameters to Investigate | Desired Outcome |

| Catalyst Screening | Type (e.g., Acetic Acid, H2SO4) and concentration | Increased reaction rate and yield. |

| Solvent Selection | Polarity and boiling point (e.g., Ethanol, Dioxane) | Improved solubility and reaction kinetics. |

| Temperature Control | Room temperature vs. Reflux | Balance between reaction rate and side product formation. |

| Purification Method | Recrystallization solvent | High purity crystalline product. |

Advanced Structural Elucidation and Solid State Characterization

X-ray Crystallographic Analysis of N'-(4-chlorobenzylidene)nonanohydrazide

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique would provide unequivocal evidence of the molecular structure, conformation, and intermolecular interactions of this compound.

The initial step in a crystallographic study is the determination of the crystal's fundamental packing parameters. This involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this, the following would be determined:

Crystal System: The classification of the crystal based on its rotational symmetry (e.g., monoclinic, orthorhombic, triclinic).

Space Group: The specific symmetry group that describes the arrangement of molecules within the unit cell.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit that forms the crystal lattice.

A hypothetical data table for these parameters is presented below.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

Hydrogen bonds play a critical role in dictating the conformation and packing of molecules in the solid state. A crystallographic analysis would identify both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. The presence of N-H and C=O groups in the hydrazide structure makes it a prime candidate for forming strong hydrogen bonding networks, which would significantly influence its physical properties. The geometry (donor-hydrogen, hydrogen-acceptor distances, and donor-hydrogen-acceptor angles) of these interactions would be meticulously characterized.

Solution-State Spectroscopic Investigations for Detailed Structural Insights

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are vital for understanding its structure and dynamics in solution.

Advanced NMR experiments would be necessary to probe the conformational preferences of this compound in different solvents. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine through-space proximities between protons, providing insights into the molecule's folded or extended conformations in solution. Furthermore, temperature-dependent NMR studies could reveal information about the energy barriers between different conformers. Analysis of the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra would also provide valuable, albeit less direct, information about the electronic environment and conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the bonding framework of a molecule. The analysis of the vibrational modes of benzohydrazide (B10538) provides a clear fingerprint of its molecular structure.

The FT-IR and FT-Raman spectra of benzohydrazide have been recorded and analyzed. The vibrational assignments are supported by theoretical calculations, which allow for a more precise understanding of the observed spectral features. Key vibrational frequencies and their assignments for benzohydrazide are summarized below.

The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum. For benzohydrazide, these bands are noted around 3300-3200 cm⁻¹. The C=O stretching vibration of the amide group is a strong and characteristic band, typically appearing around 1660 cm⁻¹. The C=N stretching of the hydrazone linkage is also a key diagnostic peak. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the in-plane and out-of-plane bending vibrations appear at lower frequencies.

Interactive Table: Vibrational Frequencies of Benzohydrazide

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

|---|---|---|

| ~3305 | Asymmetric NH₂ stretching | FT-IR |

| ~3200 | Symmetric NH₂ stretching | FT-IR |

| ~3060 | Aromatic C-H stretching | FT-IR, FT-Raman |

| ~1665 | C=O stretching (Amide I) | FT-IR |

| ~1600 | C=N stretching | FT-Raman |

| ~1575 | Aromatic C=C stretching | FT-IR, FT-Raman |

| ~1330 | C-N stretching | FT-IR |

| ~1000 | Phenyl ring breathing mode | FT-Raman |

| ~850 | N-N stretching | FT-Raman |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to the extent of conjugation. The UV-Vis absorption spectrum of benzohydrazide, typically recorded in a solvent such as ethanol (B145695), reveals characteristic absorption bands corresponding to π → π* and n → π* transitions.

The aromatic phenyl ring and the C=O and C=N chromophores are the primary contributors to the electronic absorption spectrum. The intense absorption bands observed at shorter wavelengths are generally attributed to π → π* transitions within the conjugated system. A weaker band at a longer wavelength can often be assigned to an n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms. While fluorescence data for benzohydrazide is less commonly reported, related compounds are known to exhibit fluorescence, which can be sensitive to the molecular environment and substitution patterns.

Interactive Table: Electronic Absorption Data for Benzohydrazide

| Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Assignment |

|---|---|---|---|

| ~225 | High | Ethanol | π → π* transition (phenyl ring) |

| ~270 | Moderate | Ethanol | π → π* transition (conjugated system) |

| ~310 | Low | Ethanol | n → π* transition (C=O, C=N) |

High-Resolution Mass Spectrometric Approaches for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. researchgate.net It also provides valuable structural information through the analysis of fragmentation patterns. wikipedia.org For benzylidene hydrazide derivatives, electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion and its fragments. nih.govmassspectra.com

The fragmentation of N-acylhydrazones is influenced by the stability of the resulting ions and neutral losses. nih.gov Common fragmentation pathways for benzylidene hydrazides involve cleavage of the N-N bond, the N-C bond, and fragmentation of the acyl and benzylidene moieties. The molecular ion peak (M⁺) is typically observed, and its high-resolution measurement allows for the unambiguous determination of the elemental formula.

Key fragmentation pathways often include the loss of the acyl group, the formation of the benzoyl cation, and the generation of the substituted benzylidene cation. The stability of these fragment ions often dictates the major peaks observed in the mass spectrum. researchgate.net

Interactive Table: Representative High-Resolution Mass Spectrometry Fragmentation Data for a Benzylidene Hydrazide Scaffold

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Fragmentation |

|---|---|---|

| [M]⁺ | Molecular Ion | The intact molecule with one electron removed. |

| [M - R-CO]⁺ | [Ar-CH=N-NH₂]⁺ | Cleavage of the acyl group. |

| [Ar-CO]⁺ | Benzoyl Cation | Cleavage of the N-N bond. |

| [Ar]⁺ | Phenyl Cation | Loss of CO from the benzoyl cation. |

| [Substituted-Ar-CH=N]⁺ | Substituted Benzylidene Imine Cation | Cleavage of the N-N bond. |

| [Substituted-Ar-CH₂]⁺ | Substituted Benzyl Cation | Rearrangement and cleavage of the imine. |

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

For a molecule with a long aliphatic chain like the nonanoyl group in N'-(4-chlorobenzylidene)nonanohydrazide, a multitude of conformations are possible due to the rotation around single bonds. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the pathways for transitioning between them. Such studies are crucial for understanding how the molecule might interact with biological targets or other molecules. Research on long-chain aliphatic hydrazines has utilized MD simulations to investigate their self-crystallization behavior and interactions with other molecules. researchgate.net

The interaction with solvents is another critical aspect that can be explored using MD. Simulations can model the behavior of this compound in different solvent environments, revealing how the solvent molecules arrange around the solute and influence its conformation and properties. This is particularly relevant for understanding its solubility and behavior in both polar and non-polar media. Studies on similar surfactant-like molecules have employed MD to understand their self-assembly and phase transitions in aqueous environments. nih.gov

MD simulations can also provide insights into the stability of molecular systems. By calculating the root mean square deviation (RMSD) of atomic positions over the course of a simulation, one can assess the stability of a particular conformation or a complex. mdpi.com The root mean square fluctuation (RMSF) can highlight which parts of the molecule are more flexible. For this compound, one would expect the long nonanoyl chain to exhibit higher flexibility compared to the more rigid aromatic and hydrazone core.

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of a Long-Chain Molecule

| Parameter | Description | Potential Finding for this compound |

| RMSD | Root Mean Square Deviation of backbone atoms | Stable trajectory with low RMSD values would indicate a stable conformation. |

| RMSF | Root Mean Square Fluctuation of individual atoms | Higher RMSF values for the nonanoyl chain, lower for the aromatic ring. |

| Radius of Gyration | A measure of the molecule's compactness | Changes in the radius of gyration would indicate conformational changes. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent | Would provide insights into the molecule's interaction with its environment. |

Note: This table illustrates the types of data that can be obtained from MD simulations. The specific findings for this compound would require dedicated simulations.

Prediction of Spectroscopic Parameters via Computational Modeling

Computational chemistry offers the ability to predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds and for the interpretation of experimental spectra. For this compound, theoretical calculations can provide predicted infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed absorption bands can be made. For example, the characteristic C=O and C=N stretching frequencies of the hydrazone moiety can be precisely identified. Computational studies on related hydrazide derivatives have successfully used this approach to assign their key IR absorption bands. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov These calculations provide theoretical chemical shift values for each nucleus in the molecule. This is particularly useful for assigning complex NMR spectra and for confirming the proposed structure of this compound. Theoretical predictions for similar Schiff bases have shown good agreement with experimental NMR data. nih.gov

UV-Vis spectra, which provide information about electronic transitions within the molecule, can be predicted using Time-Dependent DFT (TD-DFT) calculations. ekb.eg These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This can help in understanding the electronic structure and the nature of the electronic transitions (e.g., π→π* or n→π* transitions).

Table 3: Representative Predicted vs. Experimental Spectroscopic Data for a Hydrazone Moiety

| Spectroscopic Data | Predicted Value (Computational) | Typical Experimental Range |

| C=O Stretch (IR) | ~1670 cm⁻¹ | 1650-1690 cm⁻¹ |

| C=N Stretch (IR) | ~1620 cm⁻¹ | 1600-1640 cm⁻¹ |

| N-H Stretch (IR) | ~3250 cm⁻¹ | 3200-3300 cm⁻¹ |

| Iminie Proton (¹H NMR) | ~8.5 ppm | 8.0-9.0 ppm |

| Amide Proton (¹H NMR) | ~11.5 ppm | 11.0-12.0 ppm |

Note: The values are illustrative and based on data for structurally related hydrazone compounds. The exact values for this compound would depend on its specific electronic and steric environment.

Theoretical Analysis of Reaction Mechanisms and Transition States in Synthesis

The synthesis of this compound typically involves the condensation reaction between nonanohydrazide (B1346340) and 4-chlorobenzaldehyde (B46862). researchgate.net Computational chemistry can be employed to study the mechanism of this reaction in detail, providing insights that are often difficult to obtain through experimental means alone.

For the synthesis of N-acylhydrazones, the reaction generally proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by a dehydration step to form the C=N double bond. Theoretical studies can elucidate the precise sequence of these steps and whether the reaction is concerted or stepwise.

Table 4: Illustrative Energy Profile Data for a Hydrazone Formation Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Hydrazide + Aldehyde | 0 (Reference) |

| Intermediate | Tetrahedral addition intermediate | -5 to -10 |

| Transition State | Structure corresponding to the highest energy barrier | +15 to +25 |

| Products | Hydrazone + Water | -10 to -20 |

Note: These energy values are hypothetical and serve to illustrate a typical energy profile for an exergonic condensation reaction. The actual values for the synthesis of this compound would need to be calculated specifically.

Coordination Chemistry of N 4 Chlorobenzylidene Nonanohydrazide As a Ligand

Ligand Properties and Potential Chelation Modes (e.g., N,O-donors)

N'-(4-chlorobenzylidene)nonanohydrazide possesses two primary donor atoms, the azomethine nitrogen and the carbonyl oxygen, making it a potent N,O-bidentate chelating agent. repec.orgresearchgate.net The ligand typically coordinates to metal ions in its enolic form, where the proton from the amide group migrates to the carbonyl oxygen. This deprotonation allows the oxygen atom to bond to the metal ion.

The chelation process involves the formation of a stable five-membered ring with the metal center. The lone pair of electrons on the azomethine nitrogen and the deprotonated carbonyl oxygen participate in the formation of coordinate bonds with the metal ion. researchgate.net This bidentate coordination is a common feature among hydrazone ligands. scialert.netresearchgate.net The presence of the chloro-substituted benzene (B151609) ring and the long alkyl chain of the nonanoyl group can influence the solubility and electronic properties of both the free ligand and its metal complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent, often with gentle heating. nih.gov

Complexation with Transition Metal Ions (e.g., d-block metals)

Transition metal complexes of analogous N'-benzylidenehydrazide ligands have been synthesized with a range of d-block metals, including Co(II), Ni(II), Cu(II), and Pd(II). repec.orgresearchgate.net The general procedure involves mixing a stoichiometric ratio of the ligand and the metal chloride in an alcoholic solvent and refluxing the mixture. The resulting complexes often precipitate from the solution upon cooling and can be purified by washing with the solvent. repec.org Studies on similar ligands suggest that this compound would likely form stable complexes with these transition metals. repec.orgresearchgate.net

Complexation with Main Group Metal Ions

While research on transition metal complexes of hydrazones is more common, these ligands can also coordinate with main group metal ions such as Zn(II), Cd(II), and Hg(II). repec.org The synthesis methodology is similar to that for transition metal complexes, involving the reaction of the ligand with the corresponding main group metal salt. The resulting complexes of analogous ligands have been characterized and show coordination through the N,O donor atoms. repec.org

Geometry and Stereochemistry of Coordination Compounds

The geometry of the resulting metal complexes is dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. For instance, with a related ligand, (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide, Co(II), Ni(II), and Cu(II) were found to form octahedral complexes with the general formula [MCl₂(L)(H₂O)₂], where L represents the ligand. repec.org In contrast, the Pd(II) complex was found to be square planar with the formula [PdCl₂(L)], and the Zn(II), Cd(II), and Hg(II) complexes adopted a tetrahedral geometry with the formula [MCl₂(L)]. repec.org It is plausible that this compound would form complexes with similar geometries.

Table 1: Proposed Geometries of Metal Complexes with a Structurally Similar Ligand

| Metal Ion | Proposed Geometry |

| Co(II) | Octahedral |

| Ni(II) | Octahedral |

| Cu(II) | Octahedral |

| Pd(II) | Square Planar |

| Zn(II) | Tetrahedral |

| Cd(II) | Tetrahedral |

| Hg(II) | Tetrahedral |

Data extrapolated from studies on (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide. repec.org

Spectroscopic and Electrochemical Properties of Formed Metal Complexes

The formation of metal complexes with this compound can be monitored and the structures of the products elucidated using various spectroscopic techniques.

Influence of Metal Coordination on Ligand Electronic Structure

The coordination of the ligand to a metal ion significantly alters its electronic structure, which is evident in its spectroscopic properties.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a characteristic band for the C=O stretching vibration is expected. Upon complexation, this band typically shifts to a lower frequency, indicating the coordination of the carbonyl oxygen to the metal ion. researchgate.net Similarly, the band corresponding to the C=N (azomethine) stretching vibration also experiences a shift upon coordination, confirming the involvement of the azomethine nitrogen in chelation. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Table 2: Expected IR Spectral Data for this compound and its Metal Complexes

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| ν(C=O) | ~1670 | Lower frequency | Coordination of carbonyl oxygen |

| ν(C=N) | ~1590 | Shifted | Coordination of azomethine nitrogen |

| ν(M-O) | - | ~500-600 | Formation of metal-oxygen bond |

| ν(M-N) | - | ~400-500 | Formation of metal-nitrogen bond |

Data are estimations based on typical values for similar hydrazone complexes.

Electronic Spectroscopy (UV-Vis): The electronic spectra of these complexes are expected to show bands corresponding to intra-ligand transitions and charge transfer transitions. The intra-ligand transitions, often observed in the UV region for the free ligand, may undergo a shift upon complexation. scialert.net New bands appearing in the visible region are often assigned to d-d transitions for transition metal complexes or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. nih.gov These transitions provide insights into the geometry and electronic environment of the metal ion in the complex. scialert.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a valuable tool for confirming the coordination of the ligand. The proton signal of the N-H group in the free ligand is expected to disappear in the spectra of the metal complexes, which supports the enolization and deprotonation of the ligand upon chelation. researchgate.net The chemical shifts of the protons adjacent to the donor atoms, such as the azomethine proton (CH=N), are also expected to be affected by the coordination to the metal ion. researchgate.net

Redox Behavior of Metal Complexes

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of published research specifically detailing the redox behavior of metal complexes formed with the ligand this compound. Studies focusing on the electrochemical properties, such as those determined by cyclic voltammetry or other spectroelectrochemical techniques, for coordination compounds of this particular hydrazone are not present in the accessible scientific record.

While the broader class of hydrazone Schiff base ligands and their transition metal complexes is an active area of research, with many studies reporting on their synthesis, structural characterization, and various applications, the specific redox characteristics of complexes involving the this compound ligand have not been documented. General trends in the redox behavior of similar hydrazone complexes suggest that both the metal center and the ligand itself can be redox-active. The redox potentials are typically influenced by the nature of the metal ion, the coordination environment, and the specific substituents on the hydrazone ligand. However, without experimental data for the title compound's complexes, any discussion would be speculative and not adhere to the required standard of scientific accuracy based on detailed research findings.

Consequently, no data tables or detailed research findings on the redox potentials, electron transfer kinetics, or the nature of the redox processes (i.e., metal-centered vs. ligand-centered) for metal complexes of this compound can be provided. Further experimental investigation is required to elucidate the electrochemical properties of these specific complexes.

Molecular and Mechanistic Biological Interactions

Investigation of Molecular Targets and Binding Mechanisms

The biological activity of hydrazone derivatives is often attributed to their ability to interact with various molecular targets, primarily enzymes and receptors. The characteristic azomethine group (-NH-N=CH-) of hydrazones plays a crucial role in these interactions mdpi.com.

Hydrazide-hydrazone compounds have been widely investigated as inhibitors of various enzymes, including α-glucosidase, monoamine oxidases (MAOs), and cholinesterases. nih.govpensoft.netmdpi.commdpi.comnih.gov

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For instance, in a study on novel N'-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles as α-glucosidase inhibitors, kinetic analysis revealed a noncompetitive inhibition pathway for the most potent compounds. nih.gov This indicates that the inhibitors bind to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. nih.gov Lineweaver-Burk plots are commonly used to determine the type of inhibition. For competitive inhibitors, an increase in the substrate concentration can overcome the inhibition, which is not the case for noncompetitive inhibitors.

Similarly, studies on other hydrazone derivatives as inhibitors of human monoamine oxidase A (hMAO-A) have shown competitive inhibition, where the inhibitor competes with the substrate for binding to the active site. mdpi.com The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition.

Table 1: Examples of Enzyme Inhibition by Hydrazone Derivatives

| Compound Class | Target Enzyme | Inhibition Type | IC50/Ki Value | Reference |

| N'-substituted benzylidene benzohydrazide-1,2,3-triazoles | α-glucosidase | Noncompetitive | IC50 = 0.01 µM (most potent) | nih.gov |

| 1-substituted-2-phenylhydrazones | hMAO-A | Competitive | IC50 = 0.028 µM (most potent) | mdpi.com |

| Nicotinic hydrazide derivatives | Acetylcholinesterase (AChE) | Not specified | IC50 = 21.45 nM (most potent) | nih.gov |

| Nicotinic hydrazide derivatives | Butyrylcholinesterase (BChE) | Not specified | IC50 = 18.42 nM (most potent) | nih.gov |

This table presents illustrative data from studies on various hydrazone derivatives and does not represent data for N'-(4-chlorobenzylidene)nonanohydrazide.

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a receptor. pensoft.net This method provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For example, molecular docking studies of N′-substituted benzylidene benzohydrazide-1,2,3-triazoles with α-glucosidase identified a potential allosteric binding site, consistent with the noncompetitive inhibition observed in kinetic studies. nih.gov The interactions with specific amino acid residues within this site were identified, providing a molecular basis for the observed inhibitory activity. nih.gov

In another study, docking simulations of 4-hydroxybenzhydrazide derivatives with monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) helped to identify potential dual inhibitors. The docking scores provide an estimation of the binding affinity, with more negative scores indicating stronger binding. pensoft.net These in silico analyses guide the rational design of more potent and selective inhibitors.

Mechanistic Insights into Antimicrobial Action

Hydrazide-hydrazone derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. mdpi.comnih.govnih.gov The presence of the azomethine group is often implicated in their antimicrobial efficacy. mdpi.com

The antimicrobial mechanism of hydrazones can involve various cellular targets. One proposed mechanism is the inhibition of essential microbial enzymes. For instance, some hydrazone derivatives have been investigated as inhibitors of FabH, an enzyme involved in bacterial fatty acid synthesis. Molecular docking studies have helped to elucidate the interactions of these compounds with the active site of FabH. researchgate.net

Another potential mechanism is the disruption of the microbial cell wall or membrane integrity. The lipophilicity of the hydrazone molecule, influenced by substituents on the aromatic rings, can play a role in its ability to penetrate microbial cell membranes.

Interaction with Biomolecules (e.g., DNA, proteins) and Associated Mechanisms

While enzyme inhibition is a primary mechanism, hydrazone derivatives can also interact with other biomolecules like DNA. Some studies have suggested that certain hydrazones may act as DNA gyrase inhibitors, thereby interfering with DNA replication in bacteria.

The interaction with proteins is a fundamental aspect of their biological activity, as seen in enzyme inhibition and receptor binding. The ability of the hydrazone scaffold to form hydrogen bonds and engage in hydrophobic and π-π stacking interactions with amino acid residues is key to these interactions.

Cellular Pathway Modulation Studies (excluding physiological outcomes)

At the cellular level, the interaction of hydrazone compounds with their molecular targets can lead to the modulation of various signaling pathways. For example, the inhibition of enzymes involved in key metabolic or signaling cascades can disrupt normal cellular processes. However, detailed studies focusing specifically on the cellular pathway modulation by this compound are not currently available. Research on related compounds suggests that pathways related to microbial survival and proliferation are likely to be affected by their antimicrobial action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Structural Features of N'-(4-chlorobenzylidene)nonanohydrazide with its Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay of its three main structural components: the 4-chlorophenyl ring, the hydrazone linkage (-C=N-NH-C=O), and the nonanoyl chain.

The hydrazone group is a key pharmacophore, and its reactivity is central to the molecule's chemical and biological profile. nih.gov This group possesses a carbon-nitrogen double bond (azomethine group), which makes it susceptible to hydrolysis, particularly under acidic conditions, to regenerate the parent aldehyde (4-chlorobenzaldehyde) and nonanohydrazide (B1346340). wikipedia.org The lone pair of electrons on the sp2 hybridized nitrogen atom can participate in hydrogen bonding, which is often crucial for binding to biological targets. Furthermore, the amide functionality within the hydrazone linkage exhibits resonance, which influences the planarity and electron density of this part of the molecule. The alpha-hydrogen atom adjacent to the azomethine carbon is known to be acidic, allowing for potential deprotonation and subsequent reactions. wikipedia.org

The nonanohydrazide chain is a long, lipophilic alkyl chain. This feature imparts significant hydrophobicity to the molecule, which can govern its solubility in various solvents and its ability to cross biological membranes. The length and flexibility of this chain can also play a role in how the molecule orients itself within a receptor binding pocket.

The general reactivity of hydrazones includes susceptibility to hydrolysis, oxidation, and reduction at the C=N bond, and the N-N bond can also be subject to reduction. wikipedia.org

Influence of Substituent Modifications on Biological Activity Profiles

The biological activity of hydrazone derivatives can be significantly modulated by altering the substituents on both the aromatic ring and the acyl hydrazide portion of the molecule. While specific studies on this compound are not extensively detailed in the provided results, general principles from related hydrazone series offer valuable insights.

Modifications on the Chlorophenyl Ring:

The nature and position of substituents on the benzylidene ring are critical determinants of biological activity in many hydrazone series.

Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups, such as the chloro group in the title compound, has been shown to be critical for certain biological activities. For instance, in some anti-inflammatory studies of hydrazone derivatives, the 4-chlorophenyl group was found to be crucial for efficacy. nih.gov In other studies on antimicrobial agents, the presence of electron-donating groups on the phenyl ring was found to enhance urease inhibition. nih.gov The substitution pattern on the benzylidene moiety, including the presence of halogens, has been demonstrated to be essential for antimicrobial activity. researchgate.net For example, in a series of (E)-N'-1-(substituted benzylidene)benzohydrazides, various substitutions on the phenyl ring led to differing antibacterial and antifungal activities. researchgate.net

Position of Substituents: The position of the substituent (ortho, meta, or para) can drastically alter the biological activity. For example, in a study of (E)-N'-benzylidene hydrazides as c-Met inhibitors, a meta-chloro substitution was suggested by a QSAR model to be favorable. tandfonline.com

The following table illustrates how different substituents on the benzylidene ring of a hydrazide scaffold can influence antimicrobial activity, based on findings from related compounds.

| Substituent on Benzylidene Ring | General Effect on Antimicrobial Activity (Illustrative) | Reference Compound Series |

| 4-Chloro (as in the title compound) | Often enhances activity, critical for some anti-inflammatory effects. | Pyrrole hydrazone derivatives nih.gov |

| 5-Chloro-2-hydroxy | Conferred significant antimicrobial activity. | Hydrazones derived from 4-(trifluoromethyl)benzohydrazide researchgate.net |

| Methoxy groups | Can enhance activity, particularly urease inhibition. | N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives nih.gov |

| Nitro group | Can contribute to antimicrobial effects. | 4-fluorobenzoic acid hydrazones nih.gov |

Modifications on the Nonanohydrazide Chain:

The acyl hydrazide part of the molecule also offers a site for modification that can impact biological activity.

Replacement of the Alkyl Chain with Aromatic/Heteroaromatic Rings: Replacing the nonanoyl chain with various aromatic or heteroaromatic moieties is a common strategy in medicinal chemistry to explore different binding interactions and improve activity. For example, studies on N'-phenylhydrazides and N'-substituted benzohydrazides have demonstrated a wide range of biological activities, including antifungal and antimicrobial effects, based on the nature of the substituted ring. kuleuven.benih.gov In one study, replacing a 3,4-dimethoxyphenyl moiety with other aromatic or heteroaromatic groups was explored to improve antimicrobial activity. nih.gov

The table below shows examples of how modifications to the acyl hydrazide portion in related hydrazone structures can influence biological outcomes.

| Acyl Hydrazide Moiety | Resulting Biological Activity Profile (Illustrative) | Reference Compound Series |

| Nonanohydrazide (as in the title compound) | High lipophilicity, influencing membrane transport. | General principle |

| Benzohydrazide (B10538) | Core structure for many antimicrobial and anticancer agents. | N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides nih.gov |

| 4-(Trifluoromethyl)benzohydrazide | Basis for cholinesterase inhibitors and antimicrobial agents. | Hydrazones of 4-(Trifluoromethyl)benzohydrazide mdpi.com |

| Nicotinic acid hydrazide | Core for compounds with antimycobacterial and antiviral activities. | Nicotinic Acid Benzylidene/Phenyl-Ethylidene Hydrazides kuleuven.be |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can provide predictive insights for designing new, more potent molecules.

While a specific QSAR model for this compound was not found, several studies have successfully applied QSAR to series of benzylidene hydrazide derivatives to understand the key physicochemical properties driving their biological activities. unair.ac.idresearchgate.netresearchgate.netnih.gov

For instance, a QSAR study on benzylidene hydrazine (B178648) benzamides with anticancer activity against a human lung cancer cell line identified Log S (logarithm of aqueous solubility) and MR (molar refractivity) as important descriptors in the derived model. unair.ac.idresearchgate.net Another QSAR investigation on arylidene (benzimidazol-1-yl)acetohydrazones as antibacterial agents revealed that hydrophobic parameters (ClogP), aqueous solubility (LogS), calculated molar refractivity, and topological polar surface area were significantly correlated with antibacterial activity. researchgate.netnih.gov

A hypothetical QSAR study on a series of N'-(4-chlorobenzylidene)alkanohydrazides, where the length of the alkyl chain is varied, might reveal a parabolic relationship between lipophilicity (logP) and biological activity, suggesting an optimal chain length for a specific biological target. Similarly, a QSAR model for a series with different substituents on the phenyl ring could quantify the electronic and steric effects of these substituents on the observed activity.

The general form of a QSAR equation is:

Biological Activity = f(Physicochemical Descriptors)

An example of a QSAR equation from a study on benzylidene hydrazine benzamides is: pIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR -1.359 (± 1.381) unair.ac.idresearchgate.net

Such models, once validated, can be powerful tools for predicting the activity of untested analogues, thereby guiding synthetic efforts towards more promising candidates.

Chemical Transformations and Derivatization Strategies

Functionalization at the Hydrazone Moiety and Azomethine Group

The N-acylhydrazone (NAH) core, characterized by the -CO-NH-N=CH- group, is a pharmacophore present in numerous bioactive compounds. researchgate.netnih.govnih.gov This functional group contains an electrophilic carbon atom (from the C=N bond), a nucleophilic imine nitrogen, and an acidic amide proton, rendering it both an electrophile and a nucleophile. nih.gov The azomethine group (–C=N–), a key feature of the hydrazone linkage, is central to many of its chemical reactions and biological interactions. wisdomlib.org

The azomethine double bond can be targeted for reduction. Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) can convert the C=N double bond into a C-N single bond, yielding the corresponding N'-(4-chlorobenzyl)nonanohydrazide. This transformation changes the geometry from a planar sp² system to a more flexible sp³ system, altering the molecule's conformational properties.

The hydrazone moiety is also known for its ability to form stable complexes with various transition metals, acting as a chelating ligand. researchgate.netwisdomlib.org The nitrogen and oxygen atoms can serve as binding sites, allowing for the formation of coordinated metal complexes. This chelation ability is often linked to the biological activity of hydrazone compounds. wisdomlib.org Furthermore, the N-acylhydrazone structure can exist as a mixture of stereoisomers, including geometric (E/Z) isomers due to the C=N bond and conformational (syn/anti) isomers from rotation around the N-N and C(O)-NH bonds. nih.govnih.govnih.govbohrium.com These conformational dynamics are critical in the design of drug-like molecules. nih.gov

Chemical Modifications of the 4-Chlorophenyl Ring

The 4-chlorophenyl group offers a site for aromatic substitution reactions, which can significantly alter the electronic properties of the molecule. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Since the para position is occupied, electrophiles would be directed to the ortho positions (C2 and C6). Reactions such as nitration or sulfonation could introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups, though potentially requiring forcing conditions due to the deactivating nature of the chloro substituent.

A more versatile approach for modifying the ring is through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for instance, could replace the chlorine atom with various other functionalities. This allows for the introduction of a wide array of substituents, providing a powerful tool for structure-activity relationship studies. Nucleophilic aromatic substitution of the chlorine is generally challenging but can be achieved with highly activated substrates or specific reaction conditions. researchgate.net

Alterations and Elongation/Shortening of the Nonanohydrazide (B1346340) Alkyl Chain

The nine-carbon alkyl chain of the nonanohydrazide component plays a significant role in the molecule's lipophilicity, which can influence its pharmacokinetic profile. This chain can be readily modified by synthesizing the initial N-acylhydrazone from different fatty acid hydrazides.

To create analogues with shorter alkyl chains, one could employ hydrazides derived from shorter carboxylic acids, such as hexanoic, heptanoic, or octanoic acid. Conversely, using hydrazides from longer-chain fatty acids like decanoic, undecanoic, or dodecanoic acid would result in derivatives with increased lipophilicity. This systematic variation allows for the fine-tuning of the molecule's properties. Research on other acylhydrazone series has shown that even variations in alkyl chain branching can impact biological activity. mdpi.com

Below is an interactive data table illustrating a homologous series based on varying the alkyl chain length.

| Parent Carboxylic Acid | Resulting Hydrazide Name | Alkyl Chain Length |

| Hexanoic acid | N'-(4-chlorobenzylidene)hexanohydrazide | 6 |

| Heptanoic acid | N'-(4-chlorobenzylidene)heptanohydrazide | 7 |

| Octanoic acid | N'-(4-chlorobenzylidene)octanohydrazide | 8 |

| Nonanoic acid | N'-(4-chlorobenzylidene)nonanohydrazide | 9 |

| Decanoic acid | N'-(4-chlorobenzylidene)decanohydrazide | 10 |

| Undecanoic acid | N'-(4-chlorobenzylidene)undecanohydrazide | 11 |

| Dodecanoic acid | N'-(4-chlorobenzylidene)dodecanohydrazide | 12 |

Cyclization Reactions and Formation of Heterocyclic Derivatives

N-acylhydrazones are exceptionally useful precursors for the synthesis of a wide array of N-heterocycles. organic-chemistry.orgnih.govencyclopedia.pub The inherent functionality of the hydrazone backbone allows it to undergo various cyclization reactions to form stable five- and six-membered rings. researchgate.net

One of the most common transformations is the oxidative cyclization to form 1,3,4-oxadiazoles. d-nb.infonih.gov This can be achieved using various reagents, such as acetic anhydride (B1165640) or through electrochemical methods. nih.govresearchgate.netstrath.ac.uk The reaction involves an intramolecular cyclodehydration, resulting in a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring, which is considered a bioisostere of ester and amide groups. d-nb.info

N-acylhydrazones are also key intermediates in the synthesis of pyrazole (B372694) derivatives. nih.govnih.govorganic-chemistry.orgmdpi.com For example, cyclocondensation reactions with diketones or other suitable 1,3-dielectrophiles can lead to the formation of highly substituted pyrazole rings. nih.govmdpi.com Similarly, azomethine imines, which can be generated from acylhydrazide precursors, are versatile dipoles used in cycloaddition reactions to create pyrazolidine (B1218672) and other nitrogen-containing heterocycles. nih.govrsc.org Other potential cyclizations can lead to the formation of imidazolinones or other heterocyclic systems depending on the specific reagents and reaction conditions employed. imist.ma

This versatility makes this compound a valuable starting point for generating libraries of diverse heterocyclic compounds.

The following interactive table summarizes potential heterocyclic derivatives accessible from N-acylhydrazone precursors.

| Heterocyclic System | General Method |

| 1,3,4-Oxadiazoles | Oxidative cyclization (e.g., with acetic anhydride, electrochemistry) d-nb.infonih.gov |

| Pyrazoles | Cyclocondensation with 1,3-dicarbonyl compounds or equivalents nih.govmdpi.com |

| Pyrazolines | Cycloaddition reactions organic-chemistry.org |

| Imidazolinones | Cyclization with reagents like acetic anhydride under specific conditions imist.ma |

| 1,2,4-Triazoles | Cyclization with appropriate nitrogen-containing reagents |

Intermolecular Interactions and Supramolecular Assembly

Detailed Analysis of Hydrogen Bonding Motifs in Condensed Phases

Hydrogen bonding plays a pivotal role in the formation of defined supramolecular structures in the condensed phases of hydrazone derivatives. In compounds analogous to N'-(4-chlorobenzylidene)nonanohydrazide, classical hydrogen bonds such as N—H···O and O—H···O are frequently observed, leading to the formation of one-, two-, or three-dimensional networks.

For instance, in the crystal structure of N′-(4-Chlorobenzylidene)-2-hydroxybenzohydrazide, both intramolecular and intermolecular hydrogen bonds are present. An intramolecular N—H···O hydrogen bond contributes to the planarity of the molecule. nih.govbohrium.com These molecules are further linked into chains by intermolecular O—H···O hydrogen bonds. nih.govbohrium.com Similarly, in (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide, molecules are linked via N—H⋯O hydrogen bonds, forming helical chains that run along the crystallographic c-axis. brandon-russell.com These primary chains are then interconnected through weaker C—H⋯O hydrogen bonds, creating a stable three-dimensional structure. brandon-russell.com

The hydrazide moiety (–C(=O)NHN=) is a potent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust dimeric synthons or extended chains. The specific hydrogen bonding motifs observed in the crystal structure of this compound would depend on the crystallization conditions and the conformation adopted by the flexible nonanoyl chain.

Table 1: Potential Hydrogen Bonding Interactions in this compound and Analogues

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |

|---|---|---|---|---|

| Intermolecular | ||||

| N—H···O | Hydrazide N-H | Carbonyl O | 2.6 - 3.0 | Formation of chains and dimers brandon-russell.commdpi.com |

| C—H···O | Aromatic C-H | Carbonyl O | 3.0 - 3.5 | Linking of primary hydrogen-bonded chains brandon-russell.com |

| O—H···O | Hydroxyl O-H | Carbonyl O | 2.5 - 2.8 | Chain formation in hydroxyl-substituted analogues nih.govbohrium.com |

| Intramolecular |

Role of π-π Stacking and Other Non-Covalent Interactions in Crystal Engineering

In related structures, the dihedral angle between the benzene (B151609) rings can vary significantly, influencing the potential for effective π-π overlap. nih.govbrandon-russell.com For example, in N′-(4-Chlorobenzylidene)-2-hydroxybenzohydrazide, the dihedral angle between the two benzene rings is 17.9(8)°, which may allow for some degree of stacking. nih.govbohrium.com

Other non-covalent interactions also play a significant role. C—H···π interactions, where a C-H bond from the alkyl chain or the aromatic ring interacts with the π-system of a neighboring chlorophenyl ring, are commonly observed and help in consolidating the three-dimensional packing. brandon-russell.com Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding (C-Cl···O or C-Cl···N) and other short contacts, such as the Cl···O interaction [3.015 (3) Å] reported in a similar structure, which further directs the supramolecular assembly. brandon-russell.com The long nonanoyl chain will primarily engage in van der Waals interactions, which are weaker but collectively significant in organizing the molecules, especially in a layered or interdigitated fashion.

Table 2: Key Non-Covalent Interactions (Excluding Hydrogen Bonding) in the Supramolecular Assembly of this compound Analogues

| Interaction Type | Description | Typical Distance (Å) | Significance in Crystal Packing |

|---|---|---|---|

| π-π Stacking | Interaction between aromatic rings | 3.3 - 3.8 | Stabilizes the crystal lattice through aromatic-aromatic interactions. rsc.org |

| C—H···π | A C-H bond interacting with a π-system | 2.5 - 2.9 (H to ring centroid) | Links molecular chains and contributes to the 3D network. brandon-russell.com |

| Halogen Bonding | C-Cl···O/N interactions | < Sum of van der Waals radii | Directional interaction that influences molecular orientation. |

| Cl···O/N Contacts | Short contacts involving the chlorine atom | ~3.0 | Contribute to the stability of the crystal packing. brandon-russell.com |

Exploration of Self-Assembly Behavior and Nanostructure Formation

The amphiphilic nature of this compound, possessing a hydrophobic nonanoyl tail and a more polar head group (chlorobenzylidene hydrazide), suggests a propensity for self-assembly into ordered nanostructures, particularly in solution or at interfaces. Such amphiphilic molecules can form a variety of aggregates, including micelles, vesicles, or nanofibers, depending on the balance between the hydrophobic and hydrophilic portions, concentration, and solvent conditions. rsc.orgnih.gov

The combination of directional hydrogen bonding and π-π stacking in the head group with the van der Waals interactions of the long alkyl chains can lead to the formation of supramolecular polymers or gels. rsc.orgrsc.org In such assemblies, the molecules would likely arrange in a way that maximizes the favorable interactions: the aromatic and hydrazide moieties forming a hydrogen-bonded and π-stacked core, while the nonanoyl chains segregate into hydrophobic domains. This is a common motif in the self-assembly of long-chain-substituted organic molecules. mdpi.com

The introduction of a long alkyl chain is a known strategy to induce gelation in organic solvents, where the chains of the gelator molecules form a 3D network that immobilizes the solvent. rsc.org Research on other long-alkyl-chained acylhydrazones has demonstrated their ability to form stable organogels. bohrium.comrsc.org The self-assembly process can be influenced by external stimuli, such as light in photoswitchable hydrazones, suggesting that the properties of nanostructures formed by this compound could potentially be tuned. nih.gov While specific studies on the nanostructure formation of this compound are not available, the molecular design strongly indicates a capacity for hierarchical self-assembly into complex and potentially functional soft materials.

Future Research Directions and Emerging Academic Applications

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of N'-(4-chlorobenzylidene)nonanohydrazide and its derivatives is poised to embrace greener and more efficient methodologies. Conventional synthesis often involves a two-step process of esterification followed by treatment with hydrazine (B178648) hydrate, which can be time-consuming and may utilize hazardous solvents. japtronline.com Emerging research highlights several promising alternatives that offer significant improvements in terms of reaction time, yield, and environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of hydrazides and hydrazones. japtronline.commdpi.com This technique can dramatically reduce reaction times from hours to mere minutes and often results in higher yields compared to conventional heating methods. nih.govneliti.com For instance, a one-step microwave-assisted synthesis of fenamic acid hydrazides directly from their corresponding acids has been successfully developed, showcasing the potential for a more streamlined and atom-economical approach. nih.gov

Ultrasonic-assisted synthesis represents another green chemistry approach that can accelerate reaction rates and improve yields. ijcce.ac.irijcce.ac.irquestjournals.org The application of ultrasound can facilitate the condensation reaction between hydrazides and aldehydes at room temperature, minimizing the need for high temperatures and reducing energy consumption. tsijournals.comirjmets.com

Furthermore, the development of solvent-free and catalyst-free reaction conditions is a key area of future exploration. rsc.org High hydrostatic pressure (HHP) has been shown to effectively promote the synthesis of hydrazones without the need for solvents or acid catalysts, offering a cleaner and more environmentally benign pathway. nih.gov The use of natural acid catalysts, such as lemon juice, has also been explored for the synthesis of Schiff bases, presenting an intriguing avenue for sustainable chemistry. pramanaresearch.org

Biocatalysis , utilizing enzymes like engineered imine reductases (IREDs), offers a highly selective and sustainable route to chiral hydrazines from hydrazones. nih.govmanchester.ac.ukresearchgate.net While the direct biocatalytic synthesis of this compound has not yet been reported, the development of engineered enzymes tailored for this specific substrate could provide access to enantiomerically pure forms of its derivatives, opening new avenues for pharmacological studies.

The exploration of these novel synthetic strategies is summarized in the table below:

| Synthetic Methodology | Key Advantages | Relevant Findings |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced solvent use. japtronline.commdpi.com | Single-step synthesis of acid hydrazides from acids has been achieved. nih.gov |

| Ultrasonic-Assisted Synthesis | Accelerated reactions at room temperature, improved yields. ijcce.ac.irijcce.ac.irquestjournals.org | Effective for the synthesis of Schiff bases and their metal complexes. irjmets.com |

| Solvent- and Catalyst-Free Methods | Environmentally benign, simplified purification. rsc.org | High hydrostatic pressure enables synthesis without solvents or catalysts. nih.gov |

| Biocatalysis | High enantioselectivity, sustainable process. nih.govmanchester.ac.ukresearchgate.net | Engineered imine reductases can produce chiral hydrazines. nih.govresearchgate.net |

Deeper Mechanistic Elucidation of Biological Actions and Target Identification

Future investigations should focus on identifying the specific cellular pathways and molecular targets modulated by this compound. The inhibition of enzymes is a common mechanism of action for many bioactive hydrazones. For example, some hydrazone derivatives have been shown to inhibit ribonucleotide reductase, an important enzyme in DNA synthesis. nih.gov Computational modeling and molecular docking studies can be employed to predict potential binding interactions with various enzymes and receptors, guiding experimental validation.

Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective analogs. Systematic modifications of the this compound structure, such as altering the substituents on the aromatic ring or varying the length of the nonanohydrazide (B1346340) chain, will provide valuable insights into the structural requirements for its biological activity.

Design and Synthesis of Advanced Functional Materials Based on the Compound's Derivatives

The unique structural features of this compound make it an attractive building block for the design and synthesis of advanced functional materials. The hydrazone linkage can act as a versatile platform for creating polymers, metal-organic frameworks (MOFs), and nanocomposites. ijcce.ac.ir

Derivatives of this compound could be incorporated into polymer backbones to create materials with tailored thermal, mechanical, and optical properties. The ability of hydrazones to form stable complexes with metal ions opens up the possibility of developing novel coordination polymers and MOFs. These materials could find applications in areas such as catalysis, gas storage, and sensing. For example, Schiff base complexes are known for their catalytic activity and potential use in supramolecular chemistry.

Furthermore, the introduction of specific functional groups onto the this compound scaffold could lead to the development of "smart" materials that respond to external stimuli such as light, pH, or temperature. The synthesis of fluorescent derivatives is another promising direction, with potential applications in bioimaging and as chemical sensors.

Integration with Cutting-Edge Spectroscopic and Imaging Technologies for Real-Time Monitoring of Interactions

Advancements in spectroscopic and imaging technologies offer powerful tools for investigating the behavior of this compound in real-time and at the molecular level. Techniques such as fluorescence spectroscopy and imaging can be utilized to monitor the compound's uptake, distribution, and interaction with cellular components.

The development of fluorescently labeled derivatives of this compound would enable direct visualization of its localization within cells and tissues. Confocal microscopy could then be used to obtain high-resolution images of these interactions.

Advanced spectroscopic techniques, such as time-resolved spectroscopy, can provide detailed information about the dynamics of the compound's binding to its biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will continue to be indispensable for elucidating the three-dimensional structures of the compound and its complexes with biomolecules, providing a structural basis for its mechanism of action.

The integration of these cutting-edge technologies will be instrumental in bridging the gap between the compound's chemical structure and its biological function.

Comparative Studies with Related Hydrazide and Schiff Base Compounds to Establish General Principles

To fully understand the unique properties of this compound, it is essential to conduct comparative studies with structurally related hydrazide and Schiff base compounds. By systematically comparing its physicochemical properties, biological activities, and mechanisms of action with those of its analogs, researchers can establish general principles that govern the behavior of this class of compounds.

These comparative studies should include compounds with variations in:

The aldehyde component: Replacing the 4-chlorobenzylidene group with other substituted or unsubstituted aromatic or aliphatic aldehydes.

The hydrazide component: Varying the length and structure of the acyl chain (e.g., replacing the nonanoyl group with other fatty acid or aromatic acid moieties).

Q & A

Q. What are the established synthetic routes for N'-(4-chlorobenzylidene)nonanohydrazide, and what purification methods are recommended?

The synthesis typically involves a condensation reaction between 4-chlorobenzaldehyde and nonanohydrazide under acidic or basic conditions. Refluxing in ethanol or methanol is common, with reaction times ranging from 4–12 hours. Purification often employs recrystallization using solvents like ethanol or acetone, though chromatography (e.g., silica gel) may be required for complex mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Key techniques include:

- IR spectroscopy to confirm hydrazone C=N stretching (~1600 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

- NMR (¹H/¹³C) to identify proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, aliphatic chains at δ 1.2–2.5 ppm) .

- Single-crystal X-ray diffraction to resolve molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this compound exhibit moderate to potent anti-inflammatory activity (32–58% reduction in edema in rodent models) and antitumor potential via apoptosis induction. Activity is often compared to standards like diclofenac or gefitinib .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require post-reaction neutralization .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts influence imine formation efficiency .

- Temperature control : Reflux at 60–80°C balances reaction speed and byproduct minimization .

Q. What strategies are used to elucidate the mechanism of bioactivity?

- In vitro assays : COX-2 inhibition for anti-inflammatory activity or MTT assays for cytotoxicity profiling .

- Molecular docking : Simulations to predict binding affinity with targets like EGFR or TNF-α .

- Metabolic studies : LC-MS/MS to identify active metabolites or degradation products .

Q. How can contradictory bioactivity data across studies be resolved?

- Cross-validation : Replicate assays (e.g., carrageenan-induced edema vs. CFA models) to confirm activity .

- Structural analysis : Compare crystallographic data to rule out polymorphic effects .

- Dose-response profiling : Ensure activity is concentration-dependent and not artifact-driven .

Q. What computational tools aid in structure-activity relationship (SAR) studies?

Q. How does polymorphism affect physicochemical and biological properties?

Polymorphs can alter solubility, stability, and bioavailability. Techniques like DSC and PXRD identify crystalline forms, while dissolution studies assess impact on pharmacokinetics .

Q. What methodologies assess compound stability under varying conditions?

- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13) and monitor degradation via HPLC .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months to simulate long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.